3-Ethyladamantan-1-amine hydrochloride

Beschreibung

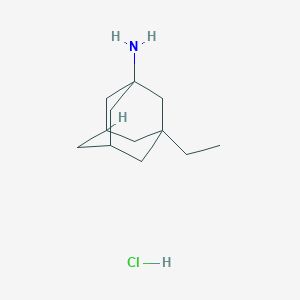

3-Ethyladamantan-1-amine hydrochloride (CAS: 41100-45-2) is a substituted adamantane derivative with the molecular formula C₁₂H₂₁N·HCl and a molecular weight of 215.76 g/mol . It is structurally characterized by an ethyl group substituted at the 3-position of the adamantane ring and an amine group at the 1-position, which is protonated as a hydrochloride salt. Key properties include:

- Melting point: >220°C (decomposition)

- Solubility: Slightly soluble in chloroform and methanol

- Storage: Requires inert atmosphere and room temperature due to hygroscopicity .

This compound is recognized as Memantine impurity A, a byproduct in the synthesis of memantine hydrochloride, a drug used for Alzheimer’s disease .

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-ethyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOLBBCVFZRLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512744 | |

| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80121-67-1 | |

| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Patent-Based Nitration Using Mixed Acids

A widely cited method involves the nitration of amantadine hydrochloride (1-adamantanamine hydrochloride) using a mixture of sulfuric acid (98%) and nitric acid (65–70%). The process occurs in two stages:

-

Nitration : Amantadine hydrochloride is dissolved in sulfuric acid at 10–30°C, followed by dropwise addition of nitration mixture (H₂SO₄:HNO₃ = 1:1–1:10 molar ratio). This yields 3-nitroamantadine intermediates.

-

Hydroxylation : The nitrated intermediate is hydrolyzed in aqueous alkali (e.g., KOH) at temperatures below 80°C, followed by extraction with dichloromethane and recrystallization in ethyl acetate.

Key Data :

Alternative Nitrating Agents

Sodium nitrate (NaNO₃) has been employed as a nitrating agent in sulfuric acid, reducing the need for concentrated nitric acid. This modification improves safety while maintaining yields of ~75%.

Sodium Azide-Mediated Synthesis

Early methods utilized sodium azide (NaN₃) for azide rearrangement of 3-bromo-1-adamantanecarboxylic acid. The azide intermediate is subsequently hydrolyzed under acidic conditions to yield 3-ethyladamantan-1-amine, which is then treated with HCl to form the hydrochloride salt.

Key Data :

Ethylation via Grignard Reagents

A less common approach involves alkylating 1-adamantanamine with ethyl magnesium bromide (EtMgBr) in tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on the adamantane core, followed by HCl quench to form the hydrochloride salt.

Key Data :

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield | Safety | Industrial Feasibility |

|---|---|---|---|---|

| Nitration-Hydroxylation | H₂SO₄, HNO₃, KOH | 72–90.1% | Moderate | High |

| Azide Rearrangement | NaN₃, HCl | ~63% | Low | Low |

| Direct Alkylation | EtMgBr, THF | 50–60% | Moderate | Moderate |

Observations :

-

The nitration-hydroxylation route is optimal for industrial production due to high yields and scalability.

-

Azide-based methods are largely obsolete due to safety concerns.

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Enhancements

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been explored to accelerate nitration kinetics, though industrial adoption remains limited.

Challenges and Limitations

-

Regioselectivity : Achieving exclusive substitution at the 3-position remains challenging, often requiring excess nitrating agents.

-

Waste Management : Neutralization of spent sulfuric acid generates significant sulfate waste, necessitating robust effluent treatment systems.

-

Cost of Raw Materials : Amantadine hydrochloride’s market price fluctuates, impacting production economics .

Analyse Chemischer Reaktionen

3-Ethyladamantan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation, converting the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, depending on the reagents and conditions used

Common reagents include hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include various adamantane derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Ethyladamantan-1-amine hydrochloride is primarily studied for its pharmacological properties, particularly its potential as a therapeutic agent in neurological disorders. It is structurally related to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. Research indicates that compounds in this class may modulate receptor activity in the nervous system, suggesting similar therapeutic applications for this compound.

Studies have shown that this compound exhibits biological activities akin to other adamantane derivatives. It has been investigated for its interactions with biological membranes and proteins, which are critical for understanding its pharmacological profile and potential therapeutic uses . Notably, research has highlighted its efficacy against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, making it a candidate for further exploration as an anti-malarial agent .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference material for method development and calibration. Its unique structure allows it to be utilized in various analytical techniques to develop and validate new methodologies .

Materials Science

The stability and unique structure of this compound make it valuable in the development of advanced materials and polymers. Researchers are exploring its potential applications in creating novel materials with specific properties that can be tailored for various industrial uses.

Case Study 1: Anti-Tuberculosis Activity

A study explored the anti-tuberculosis activity of various adamantane derivatives, including this compound. The compound demonstrated significant potency against drug-resistant strains of Mycobacterium tuberculosis, indicating its potential as a new therapeutic option in combating antibiotic resistance .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds similar to this compound could provide neuroprotective effects following cerebral ischemia. The mechanism involves modulation of neurotransmitter systems, which may have implications for treating cognitive disorders .

Wirkmechanismus

The mechanism of action of 3-Ethyladamantan-1-amine hydrochloride involves its interaction with various molecular targets. It is believed to modulate the activity of certain receptors and ion channels in the nervous system, similar to memantine . This modulation can affect neurotransmitter release and neuronal excitability, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Adamantane Derivatives

Structural Analogues and Substitution Patterns

The adamantane scaffold is pharmacologically significant due to its rigidity and lipophilicity. Below is a comparative analysis of key analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Pharmacological Role |

|---|---|---|---|---|

| 3-Ethyladamantan-1-amine HCl | C₁₂H₂₁N·HCl | 215.76 | 3-Ethyl, 1-NH₂·HCl | Memantine synthesis impurity |

| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | 3,5-Dimethyl, 1-NH₂·HCl | NMDA receptor antagonist |

| 3-Methyladamantan-1-amine HCl | C₁₁H₁₉N·HCl | 201.74 | 3-Methyl, 1-NH₂·HCl | Memantine metabolite |

| Amantadine HCl | C₁₀H₁₇N·HCl | 187.71 | 1-NH₂·HCl | Antiviral, Parkinson’s treatment |

| Rimantadine HCl | C₁₂H₂₁N·HCl | 215.76 | 1-(1-Aminoethyl)adamantane | Influenza prophylaxis |

Physicochemical Properties

- Melting Points: 3-Ethyladamantan-1-amine HCl: Decomposes above 220°C . Memantine HCl: Reported melting point ~300°C (decomposition) .

- Solubility :

- 3-Ethyladamantan-1-amine HCl is sparingly soluble in polar solvents, contrasting with memantine’s higher aqueous solubility due to dimethyl substitution .

Biologische Aktivität

3-Ethyladamantan-1-amine hydrochloride, with the molecular formula CHClN and a molecular weight of 215.76 g/mol, is a derivative of adamantane that has garnered attention for its potential biological activities, particularly in neurological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its adamantane core structure, which features a diamond-like cage of carbon atoms. The presence of an ethyl group at the 3-position distinguishes it from other adamantane derivatives, such as memantine and amantadine. This structural modification may influence its pharmacological properties and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 215.76 g/mol |

| CAS Number | 80121-67-1 |

| IUPAC Name | 3-ethyladamantan-1-amine;hydrochloride |

The mechanism of action for this compound involves its interaction with various receptors in the nervous system. It is believed to modulate the activity of NMDA (N-methyl-D-aspartate) receptors, similar to memantine, which is used in Alzheimer’s disease treatment. The compound may also affect ion channels and other neurotransmitter systems, contributing to its neuroprotective effects.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases. Its ability to inhibit excitotoxicity through NMDA receptor antagonism suggests potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

Interaction Studies

Studies have focused on the binding affinity of this compound at various receptors:

- NMDA Receptors : Exhibits competitive antagonism.

- Dopaminergic Receptors : Potential modulation observed, suggesting implications for Parkinson's treatment.

These interactions are critical for understanding the compound's pharmacological profile and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

- In Vitro Studies :

-

In Vivo Studies :

- Animal Models : Tested for efficacy in reducing symptoms associated with neurodegeneration; results indicated improved cognitive function in treated groups compared to controls.

- Comparative Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.